![molecular formula C18H16N4O3S B2466868 3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2466868.png)
3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Savirin has a wide range of scientific research applications, particularly in the fields of microbiology, pharmacology, and medicinal chemistry. Some key applications include:
Microbiology: Savirin is used to study the quorum sensing mechanisms in Staphylococcus aureus and other bacteria.
Medicinal Chemistry: Savirin serves as a lead compound for the development of new drugs aimed at treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industrial Applications: In the industry, Savirin could be used in the development of coatings and materials that resist bacterial colonization and biofilm formation.
Mécanisme D'action
Savirin, also known as 3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one or 3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one, is a synthetic compound with significant antibiofilm activity against Staphylococcus aureus .
Target of Action
The primary targets of Savirin are the key biofilm-related genes in Staphylococcus aureus . These genes are crucial for the formation and maintenance of biofilms, which are a major factor in the establishment of chronic infections .
Mode of Action
Savirin interacts with its targets by inhibiting the expression of key biofilm-related genes in Staphylococcus aureus . This inhibition disrupts the formation and maintenance of biofilms, thereby preventing the establishment of chronic infections .
Biochemical Pathways
Savirin affects the biochemical pathways involved in the formation and maintenance of biofilms. By inhibiting the expression of key biofilm-related genes, Savirin disrupts these pathways and prevents the formation of biofilms . The downstream effects of this disruption include a reduction in the ability of Staphylococcus aureus to establish chronic infections .
Pharmacokinetics
It is known that savirin is administered subcutaneously in animal models
Result of Action
The result of Savirin’s action is a significant reduction in the formation of biofilms by Staphylococcus aureus . This leads to a decrease in the ability of Staphylococcus aureus to establish chronic infections . In animal models, Savirin has been shown to significantly reduce bacterial counts on joint implants .
Action Environment
The action of Savirin is influenced by the environment in which it is administered. In animal models, Savirin is administered subcutaneously immediately post-surgery . The efficacy of Savirin may be influenced by factors such as the presence of other antibiotics and the specific strain of Staphylococcus aureus being targeted .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la Savirin implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. La voie de synthèse exacte et les conditions de réaction sont exclusives et non largement publiées. Les stratégies de synthèse générales pour des composés similaires impliquent l'utilisation de solvants organiques, de catalyseurs et de températures de réaction contrôlées .
Méthodes de production industrielle : La production industrielle de Savirin impliquerait probablement des techniques de synthèse organique à grande échelle, notamment des réacteurs discontinus et des systèmes à écoulement continu. Le processus serait optimisé pour le rendement, la pureté et la rentabilité. Des détails spécifiques sur les méthodes de production industrielle de la Savirin ne sont pas facilement disponibles dans le domaine public .
Analyse Des Réactions Chimiques
Types de réactions : La Savirin subit principalement des réactions de substitution, où les groupes fonctionnels de la molécule sont remplacés par d'autres groupes afin de modifier son activité et ses propriétés. Elle peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la Savirin comprennent des solvants organiques tels que le dichlorométhane, des catalyseurs tels que le palladium sur carbone et des agents oxydants tels que le peroxyde d'hydrogène. Les conditions de réaction impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables .
Principaux produits : Les principaux produits formés à partir de réactions impliquant la Savirin dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels, tandis que les réactions d'oxydation pourraient produire des formes oxydées du composé .
4. Applications de la recherche scientifique
La Savirin a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la microbiologie, de la pharmacologie et de la chimie médicinale. Voici quelques applications clés :
Microbiologie : La Savirin est utilisée pour étudier les mécanismes de quorum sensing dans Staphylococcus aureus et d'autres bactéries.
Applications industrielles : Dans l'industrie, la Savirin pourrait être utilisée dans le développement de revêtements et de matériaux résistants à la colonisation bactérienne et à la formation de biofilms.
5. Mécanisme d'action
La Savirin exerce ses effets en ciblant la protéine AgrA, un composant clé du système de quorum sensing dans Staphylococcus aureus. En se liant à AgrA, la Savirin empêche l'activation des gènes de virulence, inhibant ainsi la production de toxines et la formation de biofilms. Ce mécanisme permet au système immunitaire de l'hôte d'éliminer l'infection plus efficacement sans favoriser la résistance aux antibiotiques .
Comparaison Avec Des Composés Similaires
La Savirin est unique dans sa ciblage spécifique de la protéine AgrA dans Staphylococcus aureus. Des composés similaires comprennent d'autres inhibiteurs de quorum sensing qui ciblent différents composants du système de communication bactérien. Voici certains de ces composés :
CNP0238696 : Un composé qui cible la protéine AgrA avec un mécanisme d'action similaire.
CNP0129274 : Un autre inhibiteur qui perturbe le quorum sensing dans Staphylococcus aureus.
CNP0242717 : Un composé avec une structure de base différente mais des effets inhibiteurs similaires sur la communication bactérienne.
Comparée à ces composés, la Savirin se distingue par son efficacité dans les modèles in vitro et in vivo, ainsi que par son impact minimal sur la microflore normale de l'hôte .
Propriétés
IUPAC Name |
3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-11(2)12-7-9-13(10-8-12)26(24,25)18-16-19-17(23)14-5-3-4-6-15(14)22(16)21-20-18/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXGSITUBUVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of 3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one (Savirin) against Staphylococcus aureus?
A1: Savirin disrupts the agr quorum sensing system in Staphylococcus aureus by directly targeting the transcriptional regulator AgrA. [] It inhibits AgrA binding to DNA, preventing the upregulation of virulence genes controlled by the agr system. [] This leads to reduced production of toxins like hemolysins and lipases, impaired biofilm formation and detachment, and decreased expression of the effector transcript RNA III. [] Importantly, Savirin does not significantly affect bacterial growth, differentiating it from traditional antibiotics. []
Q2: How effective is Savirin in treating Staphylococcus aureus infections in preclinical models?
A2: Savirin has demonstrated efficacy in murine skin infection models. It reduced tissue injury and promoted bacterial clearance, particularly of agr+ strains, both when administered at the time of infection and after abscess formation. [] In a prosthetic joint infection model, Savirin alone reduced bacterial counts on implants, and its combination with cefazolin was even more effective, decreasing bacteria on both implants and surrounding tissues. []
Q3: Has resistance to Savirin been observed in Staphylococcus aureus?
A3: A key advantage of Savirin is its low propensity for resistance development. Studies have not observed resistance or tolerance to Savirin's inhibitory effects on the agr system, even after multiple passages in vitro or in vivo. [] This is in stark contrast to conventional antibiotics, which readily induce resistance under similar conditions. []
Q4: Are there any computational studies exploring Savirin's interactions with its target?
A4: Yes, molecular docking studies have been performed using Savirin and thirty of its derivatives against the AgrA protein of Staphylococcus aureus. [] These studies revealed that several derivatives exhibit promising binding scores, suggesting potential for further optimization. [] Additionally, molecular dynamics simulations confirmed the stability of complexes formed between AgrA and Savirin or its derivatives. []
Q5: Are there any known structure-activity relationships for Savirin and its derivatives?
A5: While specific structure-activity relationships are not extensively detailed in the provided research, studies on Savirin derivatives suggest that modifications to its structure can significantly impact its binding affinity for AgrA. [] Compounds with higher binding affinities and desirable drug-like properties have been identified, paving the way for the development of potentially more potent AgrA inhibitors. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
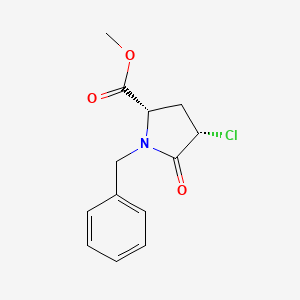
![3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2466787.png)
![3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B2466788.png)
![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile](/img/structure/B2466789.png)
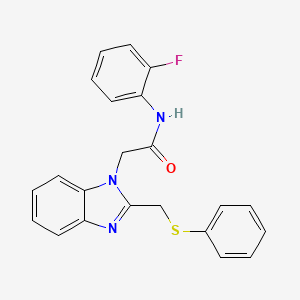
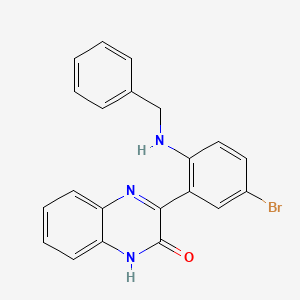
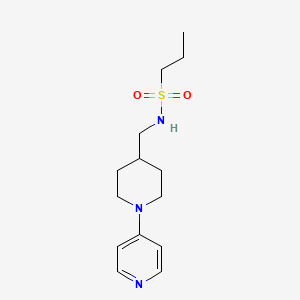
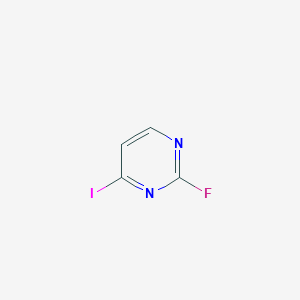
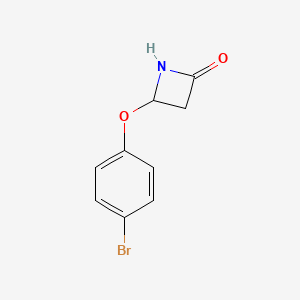
![N-(2-fluoro-4-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2466800.png)
![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2466801.png)
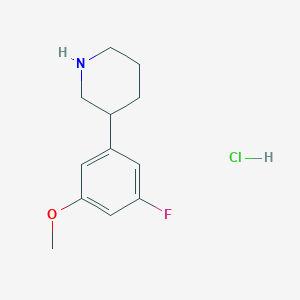
![3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2466804.png)

